An In-depth Technical Guide to Ethyl Dithioacetate: Synthesis, Properties, and Applications
An In-depth Technical Guide to Ethyl Dithioacetate: Synthesis, Properties, and Applications
Abstract: Ethyl dithioacetate (CH₃CSSCH₂CH₃) is a quintessential example of a dithioester, a class of organosulfur compounds characterized by the C(=S)S- functional group. Its unique reactivity profile, stemming from the electron-rich thiocarbonyl group, makes it a valuable reagent and building block in diverse areas of chemical synthesis, from the construction of complex heterocyclic systems to the controlled synthesis of polymers. This guide provides a comprehensive overview of ethyl dithioacetate, detailing its synthesis, physicochemical and spectroscopic properties, chemical reactivity, and key applications for researchers and professionals in the chemical and pharmaceutical sciences.
Introduction to Ethyl Dithioacetate
Ethyl dithioacetate, with the IUPAC name ethyl ethanedithioate, is an organosulfur compound that serves as a fundamental building block in synthetic chemistry.[1] As a dithioester, its chemistry is dominated by the reactivity of the thiocarbonyl group, which is more polarized and a better electrophile than its oxo-ester counterpart. This heightened reactivity allows for a range of chemical transformations not readily accessible with standard ethyl acetate. Dithioesters are crucial intermediates in the synthesis of heterocycles and are widely recognized for their role as chain transfer agents in reversible addition-fragmentation chain-transfer (RAFT) polymerization, a powerful technique for creating polymers with controlled molecular weights and narrow polydispersities.[2] This guide aims to provide a detailed technical overview for scientists utilizing or considering the use of ethyl dithioacetate in their research and development endeavors.
Synthesis of Ethyl Dithioacetate
The synthesis of dithioesters like ethyl dithioacetate can be approached through several strategic pathways. The choice of method often depends on the availability of starting materials, desired scale, and tolerance of functional groups.
Thionation of Esters using Lawesson's Reagent
A prevalent method for the synthesis of thiocarbonyl compounds is the thionation of their corresponding carbonyl analogues. While not explicitly detailed for ethyl dithioacetate in the provided search results, the reaction of esters with Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide) is a standard and authoritative method for producing thionoesters.[3] A subsequent reaction or a one-pot approach with a thiol can lead to the dithioester.
From Grignard Reagents and Carbon Disulfide
One of the most fundamental and versatile methods for preparing dithiocarboxylic acids, the direct precursors to dithioesters, involves the reaction of a Grignard reagent with carbon disulfide (CS₂).[4] The resulting dithiocarboxylate salt can then be alkylated with an appropriate electrophile, such as ethyl bromide or ethyl iodide, to yield the target ethyl dithioacetate.[4]
Causality of Experimental Choices:
-
Grignard Reagent (e.g., CH₃MgBr): Provides a potent methyl nucleophile to attack the electrophilic carbon of CS₂.
-
Carbon Disulfide (CS₂): Serves as the C=S source. It is a highly reactive and suitable electrophile for this transformation.
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Ethyl Halide (e.g., C₂H₅Br): Acts as the electrophile in the final S-alkylation step to introduce the ethyl group and form the stable dithioester. The choice of bromide or iodide influences reactivity, with iodide being more reactive but also more expensive.
Workflow for Dithioester Synthesis via Grignard Route
Caption: General workflow for synthesizing ethyl dithioacetate.
Base-Mediated Fragmentation of 1,3-Dithiolanes
A modern and efficient one-pot method involves the fragmentation of 2-aryl-1,3-dithiolanes using a strong base like lithium bis(trimethylsilyl)amide (LiHMDS).[2] This generates an aryl-dithiocarboxylate anion, which is then captured by an alkyl halide electrophile.[2] While this specific literature focuses on aryl-dithioesters, the principle represents a contemporary approach to dithioester synthesis.[2]
Detailed Experimental Protocol: Synthesis via Dithiocarboxylic Acid Salt
This protocol is a representative procedure based on the well-established Grignard addition to carbon disulfide followed by alkylation.[4]
Materials:
-
Magnesium turnings
-
Iodine (crystal)
-
Methyl iodide
-
Anhydrous diethyl ether
-
Carbon disulfide (CS₂)
-
Ethyl bromide
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
Grignard Reagent Preparation: In a flame-dried three-neck flask equipped with a condenser, dropping funnel, and mechanical stirrer, add magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of methyl iodide in anhydrous diethyl ether via the dropping funnel. Maintain a gentle reflux until the magnesium is consumed.
-
Formation of Dithiocarboxylate: Cool the Grignard solution in an ice bath. Slowly add a solution of carbon disulfide in anhydrous diethyl ether. The reaction is exothermic; maintain the temperature below 10 °C. A thick precipitate may form.
-
Alkylation: To the resulting mixture, add ethyl bromide dropwise while stirring. After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Workup: Cool the reaction mixture in an ice bath and cautiously quench by adding 1 M hydrochloric acid until the aqueous layer is acidic. Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether.
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude ethyl dithioacetate is then purified by vacuum distillation.
Properties of Ethyl Dithioacetate
A thorough understanding of the physical and chemical properties of ethyl dithioacetate is critical for its effective use and safe handling.
Physicochemical Properties
The key physical properties of ethyl dithioacetate are summarized below.[5][6][7]
| Property | Value | Source(s) |
| Molecular Formula | C₄H₈S₂ | [1][5] |
| Molecular Weight | 120.24 g/mol | |
| Appearance | Liquid | |
| Boiling Point | 61 °C at 23 mmHg | [6] |
| Density | 1.048 g/mL at 25 °C | [6] |
| Refractive Index (n²⁰/D) | 1.568 | [6] |
| Flash Point | 46 °C (115 °F) - closed cup | [6] |
| CAS Number | 870-73-5 | [1][5] |
Spectroscopic Data
Spectroscopic analysis is essential for confirming the identity and purity of synthesized ethyl dithioacetate.
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¹H NMR: The proton NMR spectrum will show characteristic signals for the two ethyl groups. The S-CH₂ protons will appear as a quartet, and the adjacent CH₃ protons as a triplet. The acetyl CH₃ protons will appear as a singlet further downfield.
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¹³C NMR: The most notable feature in the carbon NMR spectrum is the highly deshielded thiocarbonyl carbon (C=S), which typically appears well above 200 ppm.
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IR Spectroscopy: The infrared spectrum is characterized by a strong absorption band corresponding to the C=S stretching vibration, typically found in the region of 1050-1250 cm⁻¹.
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Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) at m/z = 120, corresponding to the molecular weight of the compound.[1]
Chemical Reactivity and Applications
The reactivity of ethyl dithioacetate is centered on the electrophilic thiocarbonyl carbon. It readily undergoes reactions with a variety of nucleophiles.
-
Reaction with Amines: Dithioesters react with primary and secondary amines to form thioamides, a reaction that is often more facile than the corresponding reaction of oxo-esters to form amides.
-
Enethiolate Formation: The α-protons (on the methyl group adjacent to the C=S) are acidic and can be removed by a strong base to form an enethiolate, which can then act as a nucleophile in subsequent reactions.
-
Heterocycle Synthesis: This reactivity makes ethyl dithioacetate a valuable precursor for synthesizing various sulfur-containing heterocyles. For instance, it reacts with 5,6-diamino-1,3-dimethyluracil to yield a purine derivative.[6]
Reactivity of Ethyl Dithioacetate with Nucleophiles
Caption: Nucleophilic acyl substitution at the thiocarbonyl group.
Safety and Handling
Ethyl dithioacetate is a flammable liquid and vapor.[1] It is also known to cause skin and serious eye irritation, and may cause respiratory irritation.[1]
-
GHS Hazard Codes: H226 (Flammable liquid and vapor), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid contact with skin, eyes, and clothing. Keep away from heat, sparks, and open flames.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.
Conclusion
Ethyl dithioacetate is a versatile and reactive organosulfur compound with significant utility in organic synthesis. Its preparation, while requiring careful handling of reagents, can be accomplished through established synthetic routes like the Grignard pathway. The distinct physicochemical and spectroscopic properties provide clear metrics for its identification and quality control. The heightened electrophilicity of its thiocarbonyl carbon makes it a superior thioacylating agent and a valuable precursor for a wide array of chemical transformations, particularly in the synthesis of thioamides and sulfur-containing heterocycles. For the research scientist, a solid grasp of its synthesis and reactivity is essential for leveraging its full potential in the development of novel molecules and materials.
References
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Wikipedia. (2023). Thioester. Retrieved from [Link]
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Wikipedia. (2023). Ethyl thioacetate. Retrieved from [Link]
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Dr. Bharat Baria. (2022, March 30). Synthetic applications of Ethyl Acetoacetate (EAA). YouTube. Retrieved from [Link]
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ChemicalLand21. (n.d.). ethyl ethanedithioate. Retrieved from [Link]
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ACS Publications. (2023). Synthesis of Dithioester Derivatives by Base-Mediated Fragmentation of 1,3-Dithiolanes. Organic Letters. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Thioester and thioacid synthesis by acylation of thiols (thiolation). Retrieved from [Link]
- ResearchGate. (n.d.). α-ENOLIC DITHIOESTERS: AN ATTRACTIVE PLATFORM FOR THE SYNTHESIS OF FUNCTIONALIZED HETEROCYCLES.
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Organic Syntheses. (n.d.). Procedure 2. Retrieved from [Link]
- ResearchGate. (n.d.). Dithioesters in Organic Synthesis.
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